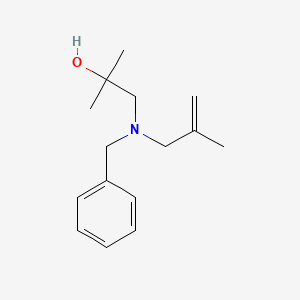

1-(Benzyl(2-methylallyl)amino)-2-methylpropan-2-ol

説明

The compound “1-(Benzyl(2-methylallyl)amino)-2-methylpropan-2-ol” is an organic compound containing a benzyl group, an amino group, and a 2-methylpropan-2-ol group . The benzyl group is a common substituent in organic chemistry, consisting of a phenyl ring attached to a CH2 group . The 2-methylallyl group is a type of allyl group, which are often involved in reactions due to their ability to form stable radicals .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its constituent groups. The benzyl group would likely contribute to the compound’s aromaticity, while the amino group could participate in hydrogen bonding .Chemical Reactions Analysis

Benzyl compounds are known to undergo a variety of reactions, including oxidation and reduction . The allyl group in the compound could also participate in reactions, as allyl groups are known to be reactive due to their ability to form stable radicals .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the benzyl and amino groups could influence its solubility, boiling point, and other properties .科学的研究の応用

Synthesis and Antimalarial Activities

1-(Benzyl(2-methylallyl)amino)-2-methylpropan-2-ol and its derivatives have been synthesized and evaluated for their antimalarial activities. A study demonstrated the microwave-assisted ring opening of epoxides as a route to synthesize a series of 1-aminopropan-2-ols, which exhibited micromolar potency against malaria strains, including chloroquine-resistant and chloroquine-sensitive Plasmodium falciparum (Robin et al., 2007).

Biofuel Production

This compound has been implicated in the production of biofuels. In a study on 2-methylpropan-1-ol (isobutanol), a leading candidate biofuel, researchers engineered enzymes for anaerobic production at high efficiency and yield, demonstrating the compound’s potential in sustainable energy solutions (Bastian et al., 2011).

Chemical Reactions and Catalysis

The compound is also involved in chemical reactions such as hydrocarbonylation, which plays a significant role in industrial chemistry. A research demonstrated its use in hydrocarbonylation reactions to produce butane-1,4-diol and 2-methylpropan-1-ol, providing insights into reaction mechanisms and catalytic processes (Simpson et al., 1996).

Polymer Science Applications

In polymer science, derivatives of this compound have been used as photoinitiators for ultraviolet-curable pigmented coatings. This application is vital for developing advanced materials with specific light-responsive properties (Angiolini et al., 1997).

特性

IUPAC Name |

1-[benzyl(2-methylprop-2-enyl)amino]-2-methylpropan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO/c1-13(2)10-16(12-15(3,4)17)11-14-8-6-5-7-9-14/h5-9,17H,1,10-12H2,2-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZPPKUOGORHYBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CN(CC1=CC=CC=C1)CC(C)(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[Cyclopentyl(pyridin-2-YL)methyl]-6-fluoropyridine-3-carboxamide](/img/structure/B2555088.png)

![(E)-3-(3,4-dimethoxyphenyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acrylamide](/img/structure/B2555089.png)

![[1,2]Thiazolo[3,4-b]pyrazin-3-amine](/img/structure/B2555090.png)

![N-(2-benzoyl-4-chlorophenyl)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2555092.png)

![3-[({[(2-chloro-3-pyridinyl)carbonyl]oxy}imino)methyl]-1-methyl-2-morpholino-1H-indole](/img/structure/B2555094.png)

![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((2-bromophenyl)amino)formamide](/img/structure/B2555100.png)

![(1R,4r)-4-(benzo[d]oxazol-2-yl)cyclohexan-1-amine](/img/structure/B2555102.png)